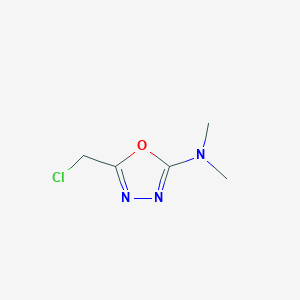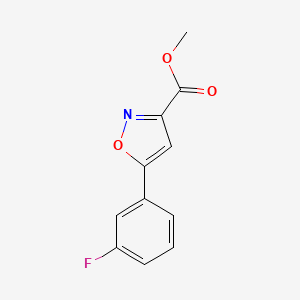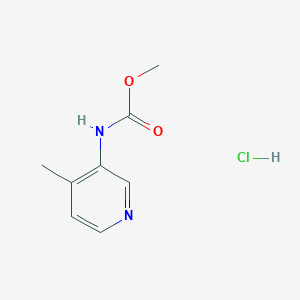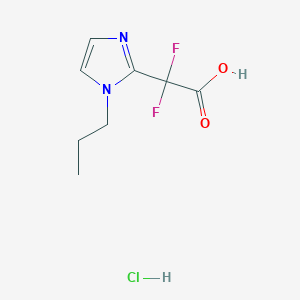![molecular formula C26H35NO3 B1433667 2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester CAS No. 1333234-71-1](/img/structure/B1433667.png)
2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Fragmentation Analysis
The molecule is involved in the synthesis of various chemical compounds, demonstrating its utility in organic chemistry. For example, Xu et al. (2000) explored the synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters. These compounds exhibit mass spectrometric behavior indicative of fragmentation patterns useful in analytical chemistry (Xu, Wang, Zhang, & Huang, 2000).
Glycosidation and Stereospecific Synthesis
Szpilman and Carreira (2009) discussed the glycosidation of sterically hindered alcohols using 2-chloro-2-methylpropanoic ester, highlighting its role in synthesizing glycoside products efficiently (Szpilman & Carreira, 2009). Additionally, Jeulin et al. (2007) achieved highly enantioselective synthesis of 3‐hydroxy‐2‐methylpropanoic acid esters, indicating the molecule's importance in asymmetric synthesis (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).
Molecular Docking and Anti-inflammatory Activity
Dilber et al. (2008) synthesized diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids and assessed their anti-inflammatory activity. Molecular docking experiments identified potential COX-2 inhibitors, demonstrating the molecule's relevance in pharmacological research (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Precursor Synthesis and Pyrolytic Fragmentation
Brown et al. (1988) utilized the molecule in synthesizing precursors suitable for pyrolytic fragmentation, contributing to a better understanding of chemical reaction mechanisms (Brown, Coulston, Eastwood, & Hill, 1988).
Carbohydrate Synthesis and Chiral Auxiliary Application
Montgomery, Pirrung, and Heathcock (1990) investigated aldol reactions involving the molecule for synthesizing carbohydrates like L-cladinose (Montgomery, Pirrung, & Heathcock, 1990). Omote et al. (2006) demonstrated its application as a chiral auxiliary in asymmetric aldol reactions, further illustrating its versatility in stereochemical synthesis (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006).
Eigenschaften
IUPAC Name |
[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16-20,23H,14-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOFQCJKJOISKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)

![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)